isoquinoline-4-carbonitrile
Description
Overview of Isoquinoline (B145761) as a Privileged Heterocyclic Scaffold in Chemical Research
The isoquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govacs.org This designation stems from its recurring presence in a multitude of biologically active compounds, making it a foundational template for drug discovery. nih.gov The structural rigidity and the presence of a nitrogen atom in the heterocyclic ring allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. nih.govamerigoscientific.com
The history of isoquinoline dates back to 1885 when it was first isolated from coal tar. numberanalytics.com Its discovery opened the door to the exploration of a vast class of related compounds. The isoquinoline nucleus is a core component of numerous natural products, particularly alkaloids found in plants like the opium poppy, which produces morphine and papaverine. rsc.orgnih.govthieme-connect.de These naturally occurring isoquinoline alkaloids have a long history of medicinal use, exhibiting a wide array of biological effects, including analgesic, anti-inflammatory, and antimicrobial properties. amerigoscientific.comrsc.org
The synthesis of isoquinoline and its derivatives has been a subject of extensive research, with classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being fundamental to its chemical exploration. acs.orgnumberanalytics.comacs.org These synthetic routes have enabled the creation of a vast library of isoquinoline-based compounds with diverse functionalities. nih.gov
Within the extensive family of isoquinoline derivatives, isoquinoline-4-carbonitrile holds a special place. chemimpex.comnetascientific.com The presence of the nitrile (cyano) group at the 4-position significantly influences the electronic properties of the isoquinoline ring system, making it a valuable and reactive building block in organic synthesis. chemimpex.com This functional group can be readily transformed into other important chemical moieties such as carboxylic acids, amines, and amides, providing a gateway to a wide range of molecular architectures. thieme-connect.de
Historical Context and Significance of the Isoquinoline Nucleus in Natural Products and Synthetic Compounds
Research Significance and Scope of this compound
The scientific interest in this compound spans multiple disciplines, from fundamental organic synthesis to the applied fields of medicinal chemistry and materials science. chemimpex.comnetascientific.com
This compound is a crucial intermediate for the synthesis of more complex molecules. chemimpex.comnetascientific.com Its nitrile group can participate in various chemical transformations. For instance, it can be hydrolyzed to form isoquinoline-4-carboxylic acid or partially hydrolyzed to yield isoquinoline-4-carboxamide. thieme-connect.de Reduction of the nitrile group leads to the formation of 4-(aminomethyl)isoquinoline. thieme-connect.de These transformations allow chemists to introduce new functional groups and build intricate molecular frameworks. chemimpex.comnetascientific.com The Reissert reaction, a classic method in isoquinoline chemistry, can also be applied to this compound to generate a variety of derivatives.
The isoquinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govamerigoscientific.comresearchgate.net this compound and its derivatives are actively investigated for their therapeutic potential. chemimpex.com Research has shown that compounds derived from this scaffold can exhibit significant biological effects. chemimpex.comnetascientific.com For example, derivatives have been explored for their potential as anticancer agents, with studies indicating cytotoxic effects against various cancer cell lines. researchgate.net Additionally, some isoquinoline derivatives have shown promise as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase. The unique structure of this compound makes it a valuable starting point for the design and synthesis of novel drug candidates. chemimpex.comnetascientific.com
| Biological Activity of Isoquinoline Derivatives | Examples/Findings |
| Anticancer | Derivatives have shown cytotoxic effects against various tumor cell lines. researchgate.net |
| Anti-inflammatory | Some derivatives exhibit significant inhibition of cyclooxygenase enzymes. |
| Antiviral | Certain isoquinoline-based compounds have been investigated for their potential against viruses. |
| Antimicrobial | The isoquinoline scaffold is a promising nucleus for developing antibacterial drugs. researchgate.net |
Relevance in Agrochemical Development
The isoquinoline scaffold is a significant structural motif in the development of new agrochemicals. rsc.orgwikidoc.org Derivatives of isoquinoline have been investigated for a range of applications in agriculture, including as insecticides and fungicides. wikidoc.orgnih.gov The core structure is valued as a key intermediate or building block in the synthesis of more complex molecules intended for crop protection. netascientific.comchemimpex.com Research has particularly focused on modifying the isoquinoline ring to create novel compounds with enhanced efficacy and environmental safety. acs.org
One of the primary areas of investigation is the development of insecticides based on the isoquinoline framework. aun.edu.egnih.gov Scientists have synthesized and tested various derivatives of this compound for their toxicological effects on common agricultural pests. acs.orgacs.org A notable area of research has been on partially hydrogenated isoquinoline derivatives, which have shown promising results against insects like the cotton aphid (Aphis gossypii). acs.orgnih.govacs.org
In a series of studies, researchers synthesized several new 5,6,7,8-tetrahydrothis compound (B2403871) derivatives and evaluated their insecticidal activity. acs.orgacs.org The findings indicated that the bioefficacy of these compounds varied significantly based on their specific structural modifications. nih.govacs.org For instance, one study screened eleven newly synthesized compounds, including various this compound derivatives, against both nymphs and adults of Aphis gossypii. The results showed a range of toxicological activity from low to very high, with some compounds demonstrating efficacy comparable to the commercial insecticide acetamiprid. nih.govacs.org One derivative, in particular, was found to be more potent against both life stages of the aphid than the reference insecticide. nih.govacs.org
Further research into bis-isoquinolinium compounds also highlighted their potential as selective insecticides. rsc.org A study screening thirty different bis-isoquinolinium and bis-pyridinium inhibitors against acetylcholinesterase (AChE) from houseflies (Musca domestica) and humans identified several promising candidates. rsc.org Among the compounds tested, a 4-carbonitrile derivative (K435) showed inhibitory ability in the micromolar range. rsc.org This line of research aims to develop novel insecticides that are highly selective for insect pests while having minimal impact on other organisms. rsc.org
The fungicidal properties of isoquinoline derivatives have also been a subject of interest. nih.gov Compounds containing the 5,6,7,8-tetrahydroisoquinoline (B1330172) fragment are noted for their use as precursors in the synthesis of fungicides. nih.gov Additionally, spiro-isoquinoline compounds have been explored for their use as antifungal agents in agriculture. mdpi.com Research into the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has also yielded compounds with significant activity against oomycete phytopathogens like Pythium recalcitrans, which cause diseases in various crops. nih.gov
The data below summarizes the insecticidal activity of selected this compound derivatives against the cotton aphid (Aphis gossypii), as reported in academic literature.
| Compound Series | Target Pest | Key Findings | Reference |
| 7-acetyl-3-acetonylsulfanyl-8-aryl-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles | Aphis gossypii (nymphs and adults) | Exhibited toxicological activity ranging from very high to low. One compound showed higher activity than the reference insecticide, acetamiprid. | acs.org, nih.gov |
| 3-acetonylsulfanyl-8-aryl-1,6-dimethyl-7,8-dihydroisoquinoline-4-carbonitriles | Aphis gossypii (nymphs and adults) | Showed varying levels of toxicological activity against the target pest. | acs.org, nih.gov |
| 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles | Aphis gossypii (nymphs and adults) | Revealed promising insecticidal activity; used to study structure-activity relationships. | acs.org |
| bis-isoquinolinium 4-carbonitrile (K435) | Musca domestica (Acetylcholinesterase) | Demonstrated inhibitory ability in the micromolar range (IC50). | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDZTCFGRSYTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902613 | |
| Record name | NoName_3148 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34846-65-6 | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Ii. Synthetic Methodologies for Isoquinoline 4 Carbonitrile and Its Derivatives
Established Synthetic Pathways to the Isoquinoline (B145761) Core
Several classical name reactions provide reliable access to the fundamental isoquinoline skeleton. These methods typically involve the cyclization of appropriately substituted acyclic precursors.
Three of the most well-established methods for isoquinoline synthesis are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions have been the bedrock of isoquinoline chemistry for over a century.
First reported in 1893, the Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. rsc.orgresearchgate.net The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions at elevated temperatures. rsc.org Commonly used condensing agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and anhydrous zinc chloride (ZnCl₂). thieme-connect.denumberanalytics.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. numberanalytics.com The reaction is particularly effective when the aromatic ring bears electron-donating groups. numberanalytics.com The mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. researchgate.net
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction to yield a tetrahydroisoquinoline. researchgate.net The reaction is catalyzed by acid and can be considered a special case of the Mannich reaction. researchgate.net The driving force is the formation of an electrophilic iminium ion which then undergoes intramolecular cyclization. researchgate.net While traditionally conducted with heating in a protic acid medium, milder conditions and the use of aprotic solvents have also been successfully employed. researchgate.net The Pictet-Spengler reaction is a cornerstone in the synthesis of many isoquinoline alkaloids and their derivatives. grafiati.com
Also dating back to 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. psu.edu These acetals are formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. The reaction typically requires a strong acid, such as concentrated sulfuric acid, and heating. psu.edu The mechanism involves the formation of a Schiff base, followed by cyclization and subsequent aromatization through the elimination of alcohol molecules.
| Reaction Name | Starting Materials | Product | Key Reagents |
| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline (B110456) | POCl₃, P₂O₅, ZnCl₂ |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid catalyst (e.g., HCl) |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Strong acid (e.g., H₂SO₄) |
Traditional Reactions for Isoquinoline Synthesis
Pictet-Spengler Reaction
Targeted Synthesis of Isoquinoline-4-carbonitrile Derivatives
While the classical methods provide the core isoquinoline structure, the synthesis of this compound and its derivatives often requires more specialized strategies. These can involve multi-step sequences starting from readily available precursors.
A practical approach to synthesizing this compound involves the functionalization of the pre-formed isoquinoline ring. One such strategy begins with the halogenation of isoquinoline at the C4 position, followed by a cyanation reaction. For instance, 4-bromoisoquinoline (B23445) can be subjected to cyanation. A reported method for the cyanation of aryl bromides, which could be applicable here, involves the use of formamide (B127407) in the presence of a nickel catalyst. doi.org Another approach describes the reaction of 4-bromoisoquinoline with potassium cyanide, though this may result in a mixture of products. psu.edu
A versatile synthesis of 4-substituted isoquinolines starts from o-tolualdehyde. nih.gov In this method, the o-tolualdehyde is first converted to its tert-butylimine, which is then lithiated to form a benzylic anion. This anion can then react with a nitrile, and the resulting intermediate can be trapped with an electrophile at the C4 position. nih.gov
More complex derivatives of this compound have also been synthesized through multi-step routes. For example, a series of 3,6-diamino-7,8-dihydrothis compound derivatives were prepared from dicyanomethylene-4H-pyran derivatives and secondary amines. This reaction proceeds via a ring-opening and subsequent ring-closing mechanism under mild conditions. rsc.org
Another example is the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles. These compounds were obtained through the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones with cyanothioacetamide.
| Precursor(s) | Key Transformation(s) | Product |
| Isoquinoline | Halogenation at C4, Cyanation | This compound |
| o-Tolualdehyde, Nitrile | Lithiation, Condensation, Electrophilic trapping | 4-Substituted Isoquinoline |
| Dicyanomethylene-4H-pyran derivative, Secondary amine | Ring-opening, Ring-closing | 3,6-Diamino-7,8-dihydrothis compound derivative |
| 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanone, Cyanothioacetamide | Condensation | 7-Acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)this compound |
Palladium-Catalyzed Coupling Reactions for Isoquinoline Derivative Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of substituted isoquinolines. These methods often provide a high degree of regioselectivity and functional group tolerance.
One notable approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which furnishes a protected 1,5-dicarbonyl intermediate. This intermediate can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. This strategy is particularly effective for creating electron-deficient isoquinoline skeletons, which are traditionally difficult to access. The two steps, coupling and cyclization, can be combined into a one-pot, three-component synthesis. The choice of ketone as a coupling partner is crucial as it determines the substituents at the C3 and C4 positions of the resulting isoquinoline. rsc.org
The Larock isoquinoline synthesis is another significant palladium-catalyzed method that involves the cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines with various electrophiles. acs.org This reaction builds 3,4-disubstituted isoquinolines. acs.org Although effective, developing an enantioselective version of this reaction has been challenging due to the harsh reaction conditions (typically 100 °C) and the strong coordinating ability of the isoquinoline product. acs.org Recent advancements have led to the development of an asymmetric Larock isoquinoline synthesis to access axially chiral 3,4-disubstituted isoquinolines using a palladium catalyst with a chiral ligand like (R)-Binap. acs.org
Further diversification of the isoquinoline core can be achieved through subsequent palladium-catalyzed reactions. For instance, the C-X bond in 4-haloisoquinolines, which can be synthesized via a Boc2O-mediated dearomatization-halogenation sequence, serves as a versatile handle for Suzuki, Sonogashira, and Stille coupling reactions. acs.org
Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Ref. |
| Enolate Arylation/Cyclization | Aryl halide with ortho-formyl group, Ketone | Pd catalyst, Base, Ammonia source | Substituted Isoquinoline | rsc.org |
| Larock Isoquinoline Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimine, Electrophile | Pd(OAc)₂, Ligand, Base | 3,4-Disubstituted Isoquinoline | acs.org |
| Asymmetric Larock Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimine, Aryl halide | Pd(OAc)₂/(R)-Binap, Cs₂CO₃ | Axially Chiral 3,4-Disubstituted Isoquinoline | acs.org |
| Suzuki Coupling | 4-Bromoisoquinoline, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Arylisoquinoline | acs.org |
| Sonogashira Coupling | 4-Iodoisoquinoline, Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | 4-Alkynylisoquinoline | acs.org |
Cyclocondensation Reactions for Tetrahydroisoquinoline-4-carbonitriles
Cyclocondensation reactions are a cornerstone for the synthesis of tetrahydrothis compound derivatives. These reactions typically involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors in a single step.
A common strategy involves the reaction of a 1,3-dicarbonyl compound with a reagent that provides the nitrogen and the cyano group. For example, regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-nitrophenyl-cyclohexanones with cyanothioacetamide in the presence of a basic catalyst like piperidine (B6355638) yields highly functionalized 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-nitrophenyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones in excellent yields. nih.govnih.gov These products can then serve as versatile intermediates for further transformations. nih.govnih.gov
Another approach utilizes the Castagnoli–Cushman reaction, where 2-(cyanomethyl)benzoic acids react with imines in the presence of an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or acetic anhydride (B1165640) to produce tetrahydroisoquinolone-4-carbonitriles. mdpi.com The choice of activating agent can influence the final product; for instance, using acetic anhydride can lead to the formation of dihydroisoquinolones instead of the fully saturated tetrahydroisoquinolones. mdpi.com
The synthesis of 3-((4-chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydrothis compound is achieved through a multi-step process that includes a cyclocondensation step. vulcanchem.com
Table 2: Cyclocondensation Reactions for Tetrahydrothis compound Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Ref. |
| 2,4-Diacetyl-5-hydroxy-5-methyl-3-nitrophenyl-cyclohexanone | Cyanothioacetamide | Piperidine | 7-Acetyl-4-cyano-tetrahydroisoquinoline-3(2H)-thione | nih.govnih.gov |
| 2-(Cyanomethyl)benzoic acid | Imine | CDI or Ac₂O | 1-Oxo-tetrahydrothis compound | mdpi.com |
| Isothiochromene | Piperidine | N/A | 3-Thioxo-1-piperidinyl-5,6,7,8-tetrahydrothis compound | nih.gov |
Ring-Opening and Ring-Closing Reactions for Dihydrothis compound Derivatives
Ring-opening and subsequent ring-closing reactions provide an elegant pathway to synthesize novel dihydrothis compound derivatives. This strategy often involves the transformation of a pre-existing heterocyclic system into the desired isoquinoline scaffold.
A notable example is the synthesis of 3,6-diamino-7,8-dihydrothis compound (DDIC) derivatives. rsc.orgrsc.org This process starts from dicyanomethylene-4H-pyran derivatives, which react with secondary amines. rsc.orgrsc.org The reaction proceeds through a mechanism involving the opening of the pyran ring followed by a sequential ring-closing reaction to form the dihydroisoquinoline core. rsc.orgrsc.org This method is advantageous due to the use of readily available starting materials, simple operational procedures, mild reaction conditions, and good yields. rsc.orgrsc.org
Another synthetic route involves the rearrangement of the pyridine (B92270) ring in 3-amino-2-aryl-1-sulfanylidene-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitriles when treated with hydrazine (B178648) hydrate. This recyclization process leads to the formation of 1-hydrazinyl-3-arylamino-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles. bakhtiniada.ru
These synthetic approaches highlight the utility of ring transformation reactions in accessing complex isoquinoline structures that might be challenging to obtain through more conventional linear syntheses.
Table 3: Ring-Opening/Closing Reactions for Isoquinoline Derivative Synthesis
| Starting Material | Reagent | Key Transformation | Product Type | Ref. |
| Dicyanomethylene-4H-pyran derivative | Secondary amine | Ring-opening of pyran, followed by ring-closing | 3,6-Diamino-7,8-dihydrothis compound | rsc.orgrsc.org |
| 3-Amino-2-aryl-1-sulfanylidene-hexahydrothis compound | Hydrazine hydrate | Recyclization of the pyridine ring | 1-Hydrazinyl-3-arylamino-tetrahydrothis compound | bakhtiniada.ru |
Stereoselective Synthesis Approaches
The development of stereoselective methods for the synthesis of tetrahydroisoquinolines is of paramount importance, as many biologically active isoquinoline alkaloids possess chiral centers.
One powerful strategy is the Pictet-Spengler reaction, which can be performed enantioselectively. For instance, the reaction of an appropriate amine with an aldehyde, catalyzed by a chiral entity, can lead to the formation of optically active 1,2,3,4-tetrahydroisoquinolines. mdpi.com The synthesis of a chiral CDE-ring model of renieramycin natural products was achieved via a regio- and diastereoselective Pictet-Spengler cyclization. mdpi.com Enzymes, such as norcoclaurine synthase (NCS), can also catalyze the Pictet-Spengler reaction with high stereoselectivity, accepting a range of aldehyde substrates to produce various optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov
Asymmetric 1,3-dipolar cycloaddition reactions offer another route to chiral tetrahydroisoquinoline derivatives. The reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine, can construct dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with good diastereoselectivity and high enantioselectivity. nih.gov
Furthermore, asymmetric reduction of isoquinoline precursors is a widely used approach. This includes the asymmetric hydrogenation of imines, enamines, and iminium salts containing the isoquinoline moiety, often catalyzed by transition metal complexes (e.g., Rhodium, Ruthenium) with chiral ligands. mdpi.com
Table 4: Stereoselective Synthesis of Tetrahydroisoquinoline Derivatives
| Reaction Type | Key Reagents/Catalyst | Product Feature | Ref. |
| Pictet-Spengler Reaction | Chiral catalyst or Enzyme (Norcoclaurine Synthase) | Chiral C1-substituted tetrahydroisoquinolines | mdpi.comnih.gov |
| 1,3-Dipolar Cycloaddition | C,N-cyclic azomethine imine, Chiral primary amine catalyst | Chiral dinitrogen-fused tetrahydroisoquinolines | nih.gov |
| Asymmetric Hydrogenation | Transition metal (Rh, Ru) with chiral ligand | Enantiopure tetrahydroisoquinolines | mdpi.com |
One-Pot Synthetic Strategies
One-pot synthetic strategies and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the construction of complex molecules like this compound derivatives from simple precursors in a single synthetic operation.
A four-component, three-step, one-pot procedure has been developed to furnish substituted isoquinolines. This process utilizes a palladium-catalyzed α-arylation of a ketone enolate, followed by in-situ trapping with an electrophile, and subsequent aromatization with an ammonium (B1175870) salt. nih.gov This modular approach allows for the facile introduction of a variety of substituents at the C3 and C4 positions. nih.gov
Another example is a copper(I) iodide-catalyzed five-component, four-component reaction (5C4CR) of 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a primary amine to afford 2-aminomethylisoquinolines. mdpi.com
Three-component reactions (3CRs) have also been employed. For example, the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid leads to the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Similarly, biologically active arylphosphinoyl-functionalized dihydroisoquinolines have been synthesized via a 3CR of isoquinoline, dialkyl acetylenedicarboxylates, and phosphine (B1218219) oxides. preprints.org
These MCRs streamline the synthesis of complex isoquinoline frameworks, avoiding the need for isolation and purification of intermediates, thus saving time, resources, and reducing waste.
Table 5: One-Pot and Multicomponent Reactions for Isoquinoline Synthesis
| Reaction Type | Components | Catalyst/Reagents | Product Type | Ref. |
| Four-component, one-pot | Methyl ketone, Aryl bromide, Electrophile, Ammonium chloride | Pd catalyst, Base | C3, C4-substituted isoquinolines | nih.gov |
| Five-component (5C4CR) | 2-Ethynylbenzaldehyde, Paraformaldehyde, Secondary amine, Primary amine | Cu(I) iodide | 2-Aminomethylisoquinolines | mdpi.com |
| Three-component (3CR) | Isatin, Tetrahydroisoquinoline, Terminal alkyne | Benzoic acid | Dihydropyrrolo[2,1-a]isoquinolines | acs.org |
| Three-component (3CR) | Isoquinoline, Dialkyl acetylenedicarboxylate, Phosphine oxide | None specified | Arylphosphinoyl-dihydroisoquinolines | preprints.org |
Functionalization and Derivatization Strategies at the C4-Position of Isoquinoline
Direct functionalization of the isoquinoline core, particularly at the C4 position, is a challenging yet highly desirable transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
The C4 position of isoquinoline is electronically less reactive towards electrophilic and nucleophilic attack compared to other positions. However, several methods have been developed to achieve C4-alkylation.
A metal- and activating-group-free method for the C4-alkylation of isoquinolines has been reported. ox.ac.ukacs.orgresearchgate.net This approach utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. ox.ac.ukacs.orgresearchgate.net The reaction proceeds via a temporary dearomatization of the isoquinoline ring, followed by nucleophilic attack of the resulting enamine-like intermediate on the vinyl ketone, and subsequent rearomatization. researchgate.net This method tolerates a range of substituents on the isoquinoline ring and allows for variation in the vinyl ketone, providing access to C4-alkylated isoquinolines with a carbonyl handle for further synthetic manipulations. ox.ac.ukacs.orgresearchgate.net
Another strategy involves a phosphite-mediated photochemical ox.ac.ukacs.org N-to-C rearrangement. rsc.org In this process, isoquinoline is first N-alkylated, and then, under photochemical conditions in the presence of a phosphite, the alkyl group migrates from the nitrogen to the C4 position. rsc.org This method is effective for primary, secondary, and even tertiary alkyl groups, allowing for the creation of sterically demanding substitutions at the C4 position. rsc.org
De novo synthesis approaches also provide a powerful means to introduce substituents at the C4 position. As mentioned previously, palladium-catalyzed α-arylation of ketones followed by cyclization allows for the construction of the isoquinoline ring with a predetermined substituent at C4, based on the structure of the starting ketone. nih.gov This method can be extended to a one-pot, four-component reaction to introduce an alkyl group at C4 by trapping the intermediate enolate with an alkyl halide electrophile. nih.gov
Table 6: Methods for C4-Alkylation of Isoquinolines
| Method | Key Reagents | Mechanism | Scope | Ref. |
| Acid-catalyzed alkylation | Benzoic acid, Vinyl ketone | Temporary dearomatization/rearomatization | Tolerates various substituents on isoquinoline and vinyl ketone | ox.ac.ukacs.orgresearchgate.net |
| Photochemical N-to-C rearrangement | N-alkyl isoquinolinium salt, Phosphite | Photochemical ox.ac.ukacs.org rearrangement | Primary, secondary, and tertiary alkyl groups | rsc.org |
| De novo synthesis/in-situ functionalization | Aryl bromide, Ketone, Alkyl halide electrophile | Pd-catalyzed α-arylation, in-situ trapping, cyclization | Introduces various alkyl groups | nih.gov |
C-4 Alkylation of Isoquinolines
Metal-Catalyzed Alkylation
Transition metal catalysis offers powerful tools for C-H functionalization, including the alkylation of isoquinolines. While direct C4 alkylation remains a specialized area, related metal-catalyzed transformations have been reported. For instance, procedures for the Iridium (Ir) or Rhodium (Rh)-catalyzed hydroxymethylenation and alkylation of isoquinolinium salts have been disclosed. Current time information in Bangalore, IN.wikipedia.orgclockss.org These methods typically require the pre-activation of the isoquinoline nitrogen through quaternization to enhance its reactivity. clockss.orgresearchgate.net
Palladium (Pd) catalysis has also been employed for the functionalization of isoquinoline derivatives. One notable example is a diastereoselective, palladium-catalyzed C(sp³)–C(sp³) coupling method that installs a benzyl (B1604629) group at the C4 position of dihydroisoquinolone systems. libretexts.org This protocol involves the reaction of vicinally functionalized dihydroisoquinolones with benzyl carbonates in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a ligand such as rac-BINAP, affording C4 quaternary and homobenzylic dihydroisoquinolones. libretexts.org Another palladium-catalyzed approach involves a cascade oxidative addition of allenamides followed by allylic alkylation with aldehydes to construct isoquinolinones bearing a quaternary carbon at the C4 position. nih.gov
Acid-Catalyzed Alkylation with Aromatic Aldehydes and Potassium Cyanide
The combination of an isoquinoline, an acid derivative, and a cyanide source is characteristic of the Reissert reaction, first reported by Arnold Reissert in 1905. wikipedia.org In its classic form, the reaction involves treating an isoquinoline with an acid chloride and potassium cyanide (KCN). wikipedia.orgclockss.org This process leads to the formation of a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound, where functionalization occurs at the C1 position, not C4. wikipedia.orgclockss.org The reaction proceeds via the acylation of the isoquinoline nitrogen, which activates the C1 position for nucleophilic attack by the cyanide ion. researchgate.netbeilstein-journals.org
While the standard Reissert reaction does not directly alkylate the C4 position, the resulting Reissert compounds are stable intermediates that can undergo further reactions. clockss.org For example, acid-catalyzed condensation of a Reissert compound with acrylonitrile (B1666552) has been reported, indicating the potential for subsequent modifications. wikipedia.org However, a direct, one-pot, acid-catalyzed C4-alkylation of isoquinoline using aromatic aldehydes and potassium cyanide is not a widely documented named reaction. The most relevant established synthesis involving these components remains the Reissert reaction, which primarily serves to functionalize the C1 position. wikipedia.orgrsc.org
Alkylation via 1,2-Dihydroisoquinoline (B1215523) Intermediates
A key strategy for achieving C4 alkylation involves the temporary dearomatization of the isoquinoline ring to form a more reactive 1,2-dihydroisoquinoline intermediate. Current time information in Bangalore, IN.researchgate.net This enamine-like intermediate can then react as a nucleophile with various electrophiles at the C4 position. wikipedia.orgresearchgate.net
A notable example of this approach is the procedure developed by Minter and Re. Current time information in Bangalore, IN.clockss.orgresearchgate.net In this method, isoquinoline is first treated with a reducing agent, sodium triethylborohydride (NaEt₃BH), to generate the 1,2-dihydroisoquinoline intermediate. This intermediate is then reacted in situ with electrophiles such as aryl aldehydes. A subsequent elimination of water restores the aromaticity of the isoquinoline ring, yielding the C4-alkylated product. Current time information in Bangalore, IN.clockss.orgresearchgate.net A similar strategy has been employed using alkyllithium nucleophiles to form the dihydroisoquinoline, which is then trapped with alkyl halide electrophiles. clockss.orgresearchgate.net These methods provide a direct route to C4-functionalized isoquinolines by reversing the typical reactivity pattern of the heterocycle. Current time information in Bangalore, IN.
Alkylation with Vinyl Ketones
A recently developed metal-free method allows for the direct C4-alkylation of isoquinolines using vinyl ketones as electrophiles. Current time information in Bangalore, IN.wikipedia.orgclockss.org This reaction is promoted by a carboxylic acid, such as benzoic acid, and does not require pre-activation of the isoquinoline nitrogen via quaternization. clockss.orgresearchgate.net The mechanism is proposed to proceed through the formation of a 1,2-dihydroisoquinoline intermediate (A), generated by the addition of benzoic acid to the C1 position of the isoquinoline. wikipedia.orgresearchgate.net This enamine-like intermediate then acts as a nucleophile, attacking the vinyl ketone (e.g., methyl vinyl ketone, MVK) to form a second intermediate (B). wikipedia.orgresearchgate.net Subsequent elimination of benzoic acid from intermediate B furnishes the aromatic C4-substituted isoquinoline. wikipedia.orgresearchgate.net
The reaction conditions have been optimized, with the best results typically obtained using an excess of both the vinyl ketone and benzoic acid in a solvent like acetonitrile (B52724) at elevated temperatures. Current time information in Bangalore, IN.researchgate.net This methodology tolerates a range of substituents on the C5 through C8 positions of the isoquinoline ring. Current time information in Bangalore, IN.researchgate.net
| Entry | Acid/Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5:2 HCO₂H/Et₃N | MeCN | 60 | 14 |
| 2 | AcOH | MeCN | 60 | 21 |
| 3 | BzOH | MeCN | 60 | 49 |
| 4 | BzOH | MeCN | 80 | 75 |
| 5 | BzOH | Toluene | 80 | 53 |
| 6 | BzOH | Dioxane | 80 | 61 |
Introduction of Nitrile Functional Group at C4
Several synthetic routes are available for the preparation of this compound from appropriately substituted isoquinoline precursors.
A primary method is the palladium-catalyzed cyanation of a 4-haloisoquinoline, such as 4-bromoisoquinoline or 4-chloroisoquinoline. researchgate.netorganic-chemistry.orgnih.govrsc.org This cross-coupling reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand like dppf. researchgate.netorganic-chemistry.org A non-toxic cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), is used to introduce the nitrile group. researchgate.netnih.govsci-hub.se The reaction is generally performed in a polar aprotic solvent like dimethylacetamide (DMAC) or in a dioxane/water mixture at elevated temperatures. organic-chemistry.orgnih.gov This method is valued for its broad substrate scope and functional group tolerance. nih.govrsc.org
Another classic approach is the Sandmeyer reaction . numberanalytics.comnih.govwikipedia.org This two-step process begins with the diazotization of 4-aminoisoquinoline (B122460) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt intermediate. libretexts.orggoogle.com In the second step, this intermediate is treated with a copper(I) cyanide (CuCN) salt, which catalyzes the displacement of the diazonium group (N₂) by a cyanide ion, yielding this compound. nih.govwikipedia.org
Finally, this compound can be synthesized via the dehydration of isoquinoline-4-carboxamide . Reagents commonly used for the dehydration of primary amides to nitriles include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. In some specific cases, lithium aluminium hydride (LiAlH₄) has been observed to effect the dehydration of carboxamides to nitriles, although it is more commonly used as a reducing agent. cdnsciencepub.com This route is contingent on the availability of the corresponding 4-carboxamide precursor. cdnsciencepub.com
Iii. Chemical Reactivity and Transformational Chemistry of Isoquinoline 4 Carbonitrile
Reactions of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group in isoquinoline-4-carbonitrile is a key site for chemical modification, enabling its conversion into other valuable functional groups.
The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. usp.brlibretexts.org This transformation proceeds through an amide intermediate. usp.brchemistrysteps.com
Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org The reaction involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. usp.br The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed to the corresponding carboxylic acid, isoquinoline-4-carboxylic acid, and an ammonium (B1175870) ion. usp.bracs.org
Alternatively, base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521). libretexts.orgquimicaorganica.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. quimicaorganica.org This process yields a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org
A specific example involves the heating of this compound with 40% H₂SO₄, followed by neutralization with sodium carbonate and acidification, to produce isoquinoline-4-carboxylic acid. acs.org
Table 1: Conditions for Hydrolysis of this compound
| Catalyst | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acid | Dilute HCl or H₂SO₄, Heat | Isoquinoline-4-carboxamide | Isoquinoline-4-carboxylic acid |
The nitrile group of this compound can be reduced to a primary amine, (isoquinolin-4-yl)methanamine. This is a common transformation in organic synthesis, providing a route to amines from nitriles. Various reducing agents can accomplish this conversion.
Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, is a widely used method. google.com Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which readily converts nitriles to primary amines. More recently, alternative and milder reducing systems have been developed. These include ammonia borane, which can reduce a range of nitriles to primary amines without a catalyst, and systems like tetramethyldisiloxane (TMDS) activated by titanium(IV) isopropoxide. organic-chemistry.orgresearchgate.net The reduction process involves the addition of hydride ions to the nitrile carbon and subsequent protonation. google.com
Table 2: Selected Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/System | Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | Primary Amine |
| Catalytic Hydrogenation (H₂) | Raney Nickel, Platinum, or Palladium catalyst | Primary Amine |
| Ammonia Borane (H₃NBH₃) | Thermal decomposition | Primary Amine |
Hydrolysis to Carboxylic Acids
Reactions of the Isoquinoline (B145761) Ring System
The isoquinoline ring is an aromatic system that can undergo various reactions, including nucleophilic additions, cyclizations, and electrophilic substitutions. The presence of the electron-withdrawing nitrile group at the C-4 position influences the regioselectivity of these reactions.
Due to the electron-withdrawing nature of the ring nitrogen, the isoquinoline nucleus is susceptible to nucleophilic attack, particularly at the C-1 position. quimicaorganica.orgatamanchemicals.comuop.edu.pk This reactivity can be exploited to introduce substituents onto the heterocyclic ring.
A notable reaction involving this compound is its treatment with an aromatic aldehyde and potassium cyanide in dimethyl sulfoxide (B87167) (DMSO). This reaction results in the formation of 1-alkylated products in moderate yields. thieme-connect.de The process is thought to proceed through an intermediate analogous to that in a benzoin (B196080) condensation. thieme-connect.de The Strecker reaction provides another pathway for the synthesis of α-cyano tetrahydroisoquinolines, where a cyano group is added to an iminium ion intermediate derived from the isoquinoline. rsc.org This method has been used to create 1-cyano-1-phenyl-tetrahydroisoquinoline derivatives. rsc.org
This compound serves as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve multiple steps, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. rsc.org
For example, isoquinoline derivatives can react with other molecules to build new rings. One-pot, catalyst-free reactions in aqueous media have been developed to synthesize 4-imino-2-aryl-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile derivatives. rsc.org Another area of research involves the palladium-catalyzed cyclization of 2-alkynylarylaldimines, which can lead to the formation of 4-substituted isoquinolines. researchgate.net Furthermore, condensations of cyclohexanone (B45756) derivatives with compounds like cyanoacetamide can lead to tetrahydroisoquinoline-4-carbonitriles, which are precursors to fused ring systems. researchgate.net These cyclization strategies are pivotal in creating molecular scaffolds found in biologically active compounds like aporphine (B1220529) alkaloids. rsc.org
In general, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring rather than the pyridine (B92270) ring. arsdcollege.ac.in The nitrogen atom deactivates the pyridine portion of the molecule towards electrophilic attack. Consequently, substitution typically happens at the C-5 and C-8 positions. atamanchemicals.comuop.edu.pkarsdcollege.ac.in For instance, nitration and sulfonation of isoquinoline predominantly yield the 5-substituted product. arsdcollege.ac.in
However, under certain conditions, substitution can be directed to the C-4 position. The bromination of isoquinoline with Br₂ in CCl₄ is reported to yield the 4-substituted product. arsdcollege.ac.in A method for the C-4 alkylation of isoquinolines has also been described using benzoic acid and vinyl ketones, which proceeds through a temporary dearomatization of the ring via nucleophilic addition at C-1, followed by reaction at C-4 and subsequent rearomatization. acs.org
Reduction and Oxidation Reactions
This compound can undergo reduction and oxidation at both the cyano substituent and the isoquinoline nucleus, depending on the reagents and conditions employed.
Reduction Reactions: The cyano group is readily reducible to a primary amine, a transformation that provides a key synthetic route to aminomethyl-isoquinoline derivatives. Concurrently, the isoquinoline ring system can be reduced. Mild reduction conditions, such as using tin and hydrochloric acid, typically lead to the selective reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. uop.edu.pkarsdcollege.ac.in More forceful catalytic hydrogenation can reduce both the pyridine and benzene rings, resulting in decahydroisoquinoline (B1345475) structures. atamanchemicals.comshahucollegelatur.org.in
Oxidation Reactions: Oxidation can target either the nitrile group or the isoquinoline ring. The cyano group can be hydrolyzed and oxidized to form isoquinoline-4-carboxylic acid. The isoquinoline nucleus itself exhibits complex behavior upon oxidation. Treatment with alkaline potassium permanganate (B83412) (KMnO₄) can result in the cleavage of the benzene portion of the ring system to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid). uop.edu.pkshahucollegelatur.org.in Conversely, oxidation with peracids, such as peracetic acid, typically forms the corresponding isoquinoline-N-oxide. uop.edu.pkarsdcollege.ac.in The presence and nature of other substituents on the benzene ring can influence which ring is preferentially oxidized. shahucollegelatur.org.in
| Reaction Type | Reagent(s) | Substrate Focus | Product(s) | Citation(s) |
| Reduction | Lithium aluminum hydride (LiAlH₄) or H₂/catalyst | Cyano Group | 4-(Aminomethyl)isoquinoline | |
| Reduction | Tin (Sn) and Hydrochloric acid (HCl) | Pyridine Ring | 1,2,3,4-Tetrahydrothis compound | uop.edu.pkarsdcollege.ac.in |
| Reduction | H₂/Platinum (Pt) catalyst | Benzene & Pyridine Rings | Decahydrothis compound | atamanchemicals.comshahucollegelatur.org.in |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Cyano Group | Isoquinoline-4-carboxylic acid | |
| Oxidation | Alkaline KMnO₄ | Benzene Ring | Pyridine-3,4-dicarboxylic acid | uop.edu.pkshahucollegelatur.org.in |
| Oxidation | Peracetic acid | Ring Nitrogen | This compound N-oxide | uop.edu.pk |
Reactions with Acids and Bases
The presence of the basic nitrogen atom in the isoquinoline ring and the electrophilic carbon of the nitrile group allows for characteristic reactions with acids and bases.
Like its parent compound, this compound is a weak base (isoquinoline pKa = 5.14) and readily reacts with strong acids such as HCl to form stable isoquinolinium salts. atamanchemicals.com This protonation occurs at the ring nitrogen atom. atamanchemicals.comthieme-connect.de
The cyano group is susceptible to hydrolysis under acidic or basic conditions, which converts it into a carboxamide and subsequently into a carboxylic acid. This is a fundamental transformation used to access isoquinoline-4-carboxylic acid and its derivatives from the nitrile.
| Reagent Type | Reagent Example(s) | Reactive Site | Reaction | Product | Citation(s) |
| Acid | Strong acids (e.g., HCl) | Ring Nitrogen | Protonation / Salt Formation | Isoquinolinium salt | uop.edu.pkatamanchemicals.com |
| Acid/Base | H₃O⁺ or OH⁻ | Cyano Group | Hydrolysis | Isoquinoline-4-carboxamide, Isoquinoline-4-carboxylic acid |
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a pivotal intramolecular cyclization that utilizes the nitrile group of this compound derivatives to construct new fused-ring systems. This reaction is particularly valuable for synthesizing thieno[2,3-c]isoquinolines. The process typically involves a precursor that has a nucleophilic center positioned to attack the carbon of the cyano group.
For instance, a 3-thio-substituted this compound can be S-alkylated with a compound containing an active methylene (B1212753) group, such as an α-halo carbonyl compound. researchgate.net Subsequent treatment with a base, like sodium ethoxide, induces an intramolecular condensation between the active methylene and the cyano group, leading to an enamine intermediate that tautomerizes to form the stable, fused aromatic thieno[2,3-c]isoquinoline system. researchgate.net This methodology has been applied to the synthesis of various substituted planar pyrimidothienoisoquinolines and nonplanar pyrazolo[3,4-g]isoquinolines. researchgate.net The reaction sequence often involves Knoevenagel condensation, Michael addition, and the Thorpe-Ziegler cyclization as key steps. rsc.org
| Starting Material Derivative | Reagents / Conditions | Key Intermediate(s) | Final Product Class | Citation(s) |
| 3-(Acetonyl)thio-isoquinoline-4-carbonitriles | Sodium ethoxide in ethanol | Intramolecular carbanion | Thieno[2,3-c]isoquinolines | researchgate.net |
| N-Aryl-(tetrahydroisoquinolin-3-ylthio)acetamides | Sodium ethoxide or sodium carbonate | Intramolecular cyclization | Tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides | nih.gov |
| 1-Alkylpiperidin-4-one, malononitrile, β-nitro styrene | Multicomponent reaction | Michael adduct | N-Alkyl-tetrahydroisoquinoline-5-carbonitriles | rsc.org |
Reactions with Alkylating Agents
This compound can undergo alkylation at several positions, including the ring nitrogen (N-alkylation) and various carbon atoms of the ring system (C-alkylation), depending on the reagents and reaction strategy.
N-Alkylation: Reaction with alkyl halides typically leads to quaternization of the ring nitrogen, forming N-alkylisoquinolinium salts. This increases the acidity of protons on substituents at positions 1 and 3. shahucollegelatur.org.in
C-Alkylation: Direct C-alkylation is more complex. A notable method for C-4 alkylation of isoquinolines involves reaction with a vinyl ketone in the presence of benzoic acid, which proceeds without the need for pre-activation of the nitrogen atom. acs.orgacs.org An alternative strategy involves the temporary reduction of the isoquinoline to a more nucleophilic 1,2-dihydroisoquinoline (B1215523) intermediate, which then reacts with an electrophilic alkylating agent at C-4. thieme-connect.de
A specific reaction for this compound involves treatment with an aromatic aldehyde and potassium cyanide. This process results in the formation of a 1-alkylated product, in a transformation that is mechanistically analogous to a benzoin condensation. thieme-connect.de S-alkylation of precursor thiones is also a key step in the synthesis of more complex heterocyclic systems. researchgate.net
| Reaction Type | Reagent(s) | Conditions | Position(s) | Product Example | Citation(s) |
| N-Alkylation | Alkyl halides (e.g., CH₃I) | Standard | N-2 | N-Alkylisoquinolinium salt | shahucollegelatur.org.in |
| C1-Alkylation | Ar-CHO, KCN | DMSO, room temp. | C-1 | 1-(Aryl(hydroxy)methyl)this compound | thieme-connect.de |
| C4-Alkylation | Vinyl ketones, Benzoic acid | Acid-catalyzed | C-4 | 4-(3-Oxoalkyl)isoquinoline | acs.orgacs.org |
| C4-Alkylation | 1. LiAlH₄ 2. R-X | THF, reflux | C-4 | 4-Alkylisoquinoline | thieme-connect.de |
| S-Alkylation | α-Halo carbonyl compounds | Base (e.g., NaOAc) | S-atom on C-3 | 3-(Alkylthio)this compound derivative | researchgate.net |
Iv. Advanced Spectroscopic and Computational Studies of Isoquinoline 4 Carbonitrile
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural verification of isoquinoline-4-carbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with X-ray diffraction, offer a comprehensive profile of the molecule's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of organic compounds. pearson.com Both ¹H and ¹³C NMR are critical for confirming the structure of this compound and its derivatives by providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. While specific data for the parent this compound is not detailed in the reviewed literature, analysis of closely related derivatives like 1-phenylthis compound provides insight into the expected signals for the core structure. nih.govresearchgate.net The aromatic protons on the isoquinoline (B145761) ring typically appear as multiplets in the downfield region, with their exact chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic nature of the nitrile group. mdpi.com
Interactive Data Table: Representative ¹H NMR Data for an this compound Derivative
The following table shows data for 1-(4-Cyanophenyl)this compound, which illustrates the typical chemical shifts for the this compound core.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
|---|---|---|---|
| H1 (isoquinoline) | 9.00 | s | nih.gov |
| H8 (isoquinoline) | 8.31 | d, J = 8.3 | nih.gov |
| H5 (isoquinoline) | 8.11 | d, J = 8.5 | nih.gov |
| Aromatic H | 7.86 | td, J = 8.5, 6.4 | nih.gov |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this compound, the most characteristic signal is that of the nitrile carbon (C≡N). In cyano-substituted isoquinolines, this carbon typically appears in the range of 115-120 ppm. The signals for the other nine carbon atoms in the aromatic isoquinoline framework are expected to appear in the typical aromatic region (approx. 120-150 ppm), with their precise shifts determined by the electron-withdrawing effect of the nitrile group and the influence of the heterocyclic nitrogen atom. pearson.compressbooks.pubresearchgate.netchemicalbook.com
Interactive Data Table: Expected and Known ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected/Known Chemical Shift (δ, ppm) | Notes | Reference |
| C4-C ≡N | ~115-120 | Typical range for aromatic nitrile carbons. | |
| C ≡N | Not directly observed in standard spectra | Quaternary carbon, often weak. | |
| Aromatic Carbons | ~120-153 | Based on parent isoquinoline data; shifts are influenced by the C4-CN substituent. | chemicalbook.com |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. gbiosciences.com For this compound (C₁₀H₆N₂), the calculated molecular weight is 154.17 g/mol . chemimpex.comcalpaclab.com In an MS experiment, the compound is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 154.
The fragmentation pattern observed in mass spectrometry provides valuable clues about the molecule's structure. gbiosciences.comresearchgate.net Due to the stability of the aromatic system, the molecular ion peak for this compound is expected to be prominent. libretexts.org General fragmentation behavior for isoquinoline alkaloids often involves the loss of substituents from the ring system. nih.govnih.gov A plausible fragmentation pathway for this compound would be the loss of a hydrogen cyanide molecule (HCN, 27 Da), a common fragmentation for aromatic nitriles, leading to a significant fragment ion.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | m/z (Expected) | Notes | Reference |
| Molecular Ion [M]⁺ | [C₁₀H₆N₂]⁺ | 154 | Parent ion corresponding to the molecular weight. | chemimpex.comcalpaclab.com |
| Fragment Ion [M-HCN]⁺ | [C₉H₅N]⁺ | 127 | Resulting from the loss of hydrogen cyanide. | libretexts.orgnih.govnih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pearson.com The IR spectrum of this compound is distinguished by a highly characteristic absorption peak for the nitrile functional group (C≡N).
The C≡N triple bond stretch in aromatic nitriles gives rise to a sharp, medium-intensity peak in a relatively uncongested region of the spectrum, making it a reliable diagnostic tool. pressbooks.pub For cyano-substituted isoquinolines, this peak is consistently observed in the 2220–2240 cm⁻¹ range. Other expected absorptions include those for aromatic C-H and C=C stretching.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity | Reference |
| Aromatic C-H | Stretch | 3000–3100 | Weak to Medium | libretexts.org |
| Nitrile (C≡N) | Stretch | 2220–2240 | Medium, Sharp | |
| Aromatic C=C | Stretch | 1450–1600 | Medium | libretexts.orgresearchgate.net |
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent this compound has not been explicitly described in the surveyed literature, detailed crystallographic studies have been performed on several of its derivatives. researchgate.neteurjchem.com
For example, studies on new hexahydrothis compound derivatives report their synthesis and crystal structures. nih.govresearchgate.net These analyses reveal key structural features such as the conformation of the non-aromatic rings and the nature of intermolecular forces, like hydrogen bonds and C-H···π interactions, which govern the crystal packing. nih.gov Similarly, the crystal structure of an iridium complex containing a 1-phenylthis compound ligand has been determined, providing insight into how the molecule coordinates with metal centers. nih.govresearchgate.net
Interactive Data Table: Representative Crystallographic Data for an Isoquinoline Derivative
Data for methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate, an isoquinoline derivative.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.neteurjchem.com |
| Space Group | P2₁2₁2₁ | researchgate.neteurjchem.com |
| a (Å) | 5.2804(5) | researchgate.neteurjchem.com |
| b (Å) | 8.1347(17) | researchgate.neteurjchem.com |
| c (Å) | 35.015(4) | researchgate.neteurjchem.com |
| Volume (ų) | 1504.1(4) | researchgate.neteurjchem.com |
Infrared (IR) Spectroscopy
Computational Chemistry and Molecular Modeling
Computational chemistry provides profound insights into the electronic structure and properties of molecules, complementing experimental data and aiding in the prediction of chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgscirp.org For this compound and its derivatives, DFT calculations are employed to optimize the molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org
The energies and distribution of these orbitals are crucial for understanding the molecule's electronic properties and reactivity. acs.org Studies on 1-phenylthis compound derivatives show that the LUMOs are primarily located on the isoquinoline and phenyl rings, while the HOMOs are distributed on the phenyl rings and the metal center in complexes. nih.gov The introduction of the electron-withdrawing cyano group at the C4 position significantly lowers both the HOMO and LUMO energy levels of the molecule. nih.gov This modulation of the electronic energy gap (E_g) is key to tuning the photophysical properties of materials based on this scaffold. nih.govresearchgate.net
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. These computational models are instrumental in rationalizing structure-activity relationships (SAR), helping to explain how structural modifications influence the biological or chemical activity of the compound. nih.gov
Interactive Data Table: Summary of DFT Findings for this compound Derivatives
| Computational Method | Key Finding | Implication | Reference |
| DFT (B3LYP/6-311++G**) | Rationalizes structure-activity relationships. | Correlates molecular structure with biological potency. | nih.gov |
| DFT | Addition of a CN group lowers HOMO and LUMO energy levels. | Tunes electronic properties for applications like OLEDs. | nih.gov |
| TD-DFT | Predicts electronic absorption spectra. | Complements experimental UV-Vis data. | rsc.org |
| FMO Analysis (HOMO/LUMO) | Identifies electron donor (HOMO) and acceptor (LUMO) regions. | Predicts reactivity and charge transfer characteristics. | nih.govacs.org |
Molecular Dynamics Simulations for Binding Efficiency and Stability
Molecular dynamics (MD) simulations offer a powerful lens to examine the binding efficiency and stability of ligands within protein active sites. nih.gov For derivatives of tetrahydrothis compound, MD simulations, often extending to 100 nanoseconds, have been instrumental in understanding their interactions with targets like cyclin-dependent kinases (CDK5A1). nih.govresearchgate.net These simulations track the conformational changes of both the ligand and the protein over time, revealing the stability of the complex. plos.org
The primary goal is to calculate the binding free energy, which quantifies the affinity of a ligand for its receptor. plos.org Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are frequently employed to estimate these energies from MD trajectories. researchgate.net A lower binding free energy typically indicates a more stable and efficient binding. plos.org For instance, studies on imidazoquinoline derivatives with Toll-like receptors (TLR7 and TLR8) have successfully used MD simulations and MM-GBSA to rank binding affinities, showing good correlation with experimental data. plos.org These simulations can reveal that van der Waals interactions are often the main driving force for binding selectivity. plos.org
The root mean square deviation (RMSD) of the protein backbone and the ligand's heavy atoms are key metrics analyzed during MD simulations. plos.org Stable RMSD values over the simulation period suggest that the system has reached equilibrium and the complex is stable. plos.org Such detailed analyses provide a dynamic picture of the binding event, complementing the static views offered by other methods. frontiersin.org
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgmdpi.com This method is fundamental in structure-based drug design for identifying potential drug candidates by evaluating the binding affinity and interaction patterns between a small molecule and a protein's binding site. semanticscholar.org
In studies involving this compound derivatives, molecular docking has been employed to elucidate their binding modes with specific protein targets. nih.gov The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's active site. semanticscholar.org Scoring functions are then used to rank these poses, with the lowest binding energy typically representing the most favorable interaction. semanticscholar.orgnih.gov
The analysis of docking results focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.govnih.gov For example, docking studies might reveal that the nitrogen atom of the isoquinoline ring or the cyano group acts as a hydrogen bond acceptor, while the aromatic rings participate in hydrophobic or π-stacking interactions. nih.goviucr.org Software like AutoDock Vina is commonly used for these studies, and the results are often visualized using programs like Discovery Studio to analyze the interaction details. semanticscholar.orgresearchgate.net
Table 1: Key Interactions Identified in Molecular Docking Studies of Isoquinoline Derivatives
| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) |
| Hydrogen Bond | Cyano group (-CN) | Amine/Hydroxyl group of amino acid |
| Hydrogen Bond | Isoquinoline Nitrogen | Amine/Hydroxyl group of amino acid |
| Hydrophobic Interaction | Phenyl rings | Valine, Leucine (B10760876), Isoleucine |
| π-π Stacking | Isoquinoline/Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |
| van der Waals | Aliphatic side chains | Various nonpolar residues |
This table provides a generalized summary of potential interactions based on typical molecular docking studies of heterocyclic compounds.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net
For this compound and its derivatives, Density Functional Theory (DFT) calculations are often used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govnih.gov These calculations reveal how substituents on the isoquinoline core influence the electronic structure. For instance, the introduction of an electron-withdrawing group like the cyano (-CN) group can lower both the HOMO and LUMO energy levels. nih.gov
In the context of materials science, particularly for applications in organic light-emitting diodes (OLEDs), the HOMO and LUMO levels are crucial for determining charge injection and transport properties. nih.gov In drug design, the HOMO-LUMO gap can be related to the molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net Computational studies on related systems, like phenyl quinoline-2-carboxylate, have shown how these orbital energies can be correlated with electronic excitation transitions observed in UV-Vis absorption spectra. mdpi.com
Table 2: Conceptual HOMO-LUMO Energy Data for a Hypothetical this compound Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These are example values to illustrate the concept and are not from a specific experimental measurement of this compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Property Prediction
For derivatives of this compound, computational tools and web servers are used to predict a range of ADMET parameters. researchgate.netnih.gov These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with experimental ADMET data. nih.gov
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are assessed to predict oral bioavailability.
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are calculated to understand how the compound distributes throughout the body. nih.gov
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps to identify potential drug-drug interactions.
Excretion: Properties related to the elimination of the compound from the body are considered.
Toxicity: Various toxicity endpoints are predicted, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. biorxiv.org
Conformation Analysis and Puckering Analysis
The three-dimensional shape (conformation) of a molecule is critical to its biological activity and physical properties. Conformation analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. maricopa.edu For cyclic systems like the tetrahydroisoquinoline ring found in many derivatives, this is particularly important. nih.goverciyes.edu.tr
Most cycloalkanes are not planar but adopt puckered conformations to relieve angle and torsional strain. maricopa.edu For six-membered rings like the non-aromatic part of a tetrahydroisoquinoline, the "chair" conformation is typically the most stable. maricopa.edu
Puckering analysis provides a quantitative description of the conformation of a ring system. nih.govresearchgate.net It uses parameters like the Cremer-Pople parameters (e.g., Q, θ, φ) to define the exact shape of the ring (e.g., chair, boat, twist-boat). nih.gov For example, in the crystal structure of a 1,2,7,8-tetrahydroisoquinoline derivative, the cyclohexadiene ring was found to adopt a twist-boat conformation. nih.gov This detailed structural information is crucial for understanding how the molecule fits into a protein's binding site or packs in a crystal lattice.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org It defines a surface for a molecule in a crystal, where the surface is the boundary where the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules in the crystal.
This analysis is invaluable for understanding the forces that govern crystal packing. researchgate.net By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, specific intermolecular contacts can be highlighted. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds. iucr.org
V. Biological and Pharmacological Relevance of Isoquinoline 4 Carbonitrile Scaffolds
Broad-Spectrum Biological Activities of Isoquinoline (B145761) Derivatives
Isoquinoline derivatives are recognized for their diverse pharmacological properties, which extend beyond their well-documented anticancer effects. These compounds have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and neuroprotective activities. chemimpex.com The versatility of the isoquinoline ring system, combined with the reactivity of the carbonitrile group, allows for the generation of a wide array of molecules with distinct biological profiles. chemimpex.com
The anticancer potential of isoquinoline derivatives, including those with a 4-carbonitrile substitution, is a primary focus of current research. solubilityofthings.com These compounds have demonstrated the ability to impede the growth and proliferation of various cancer cell lines, making them promising candidates for the development of new oncologic therapies. nih.govnih.gov
A significant body of research has demonstrated the capacity of this compound derivatives to inhibit the growth and proliferation of cancer cells. nih.gov These compounds exert their effects through various mechanisms, often in a concentration-dependent manner.
For instance, a study investigating a series of isoquinoline derivatives revealed that two compounds, B01002 and C26001, effectively inhibited the proliferation of SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov Another study synthesized and evaluated several isoquinoline derivatives against H1299 lung cancer cells, with some compounds showing significant inhibition of cell proliferation. Similarly, derivatives of isoquinoline have demonstrated cytotoxic effects against human breast and lung cancer cell lines, with IC50 values in the low micromolar range.
Furthermore, certain isoquinoline alkaloids have exhibited higher cytotoxicity compared to standard chemotherapeutic agents like etoposide. The antiproliferative activity of these compounds is not limited to a single cancer type, with studies showing efficacy against pancreatic and lung carcinoma cell lines as well. acs.org For example, a series of newly synthesized 5,6,7,8-tetrahydroisoquinolines showed moderate to strong activity against both PACA2 (pancreatic cancer) and A549 (lung carcinoma) cell lines. acs.org
The mechanism behind this inhibition often involves the modulation of key signaling pathways associated with tumor proliferation, invasion, and angiogenesis. nih.gov
Table 1: Antiproliferative Activity of Selected Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | nih.gov |
| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | nih.gov |
| Isoquinoline Derivative | H1299 (Lung) | 37.85 μM | |
| Isoquinoline Derivatives | Breast and Lung | Low micromolar range |
Certain isoquinoline derivatives have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. nih.gov The inhibition of PARP is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. nih.gov
Historically, isoquinolines were among the second-generation PARP inhibitors developed in the 1990s. nih.gov For example, the dihydroisoquinolinone derivative PD128763 was found to be approximately 50 times more effective at inhibiting PARP1 than earlier inhibitors. nih.gov These inhibitors often contain a carboxamide group that forms strong hydrogen bonds within the catalytic active site of PARP1, enhancing their affinity and specificity. nih.gov
More recent research has continued to explore isoquinolinone derivatives as PARP inhibitors. Some of these compounds act by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the nicotinamide-binding site. researchgate.net The inhibition of PARP by these compounds leads to an accumulation of DNA single-strand breaks, which can subsequently lead to double-strand breaks and cell death, particularly in cancer cells. nih.gov
Table 2: Examples of Isoquinoline-based PARP Inhibitors
| Inhibitor | Type | Mechanism of Action | Reference |
| PD128763 | Dihydroisoquinolinone | PARP1 Inhibition | nih.gov |
| Isoquinolinone derivatives | Isoquinolinone | Competitive inhibition at the nicotinamide-binding site | researchgate.net |
| 5-substituted isoquinolinones | Isoquinolinone | PARP Inhibition | google.com |
Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.com Several isoquinoline-based compounds have been developed and investigated as potent and selective CDK inhibitors. mdpi.comnih.gov
For instance, a series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl) aminomethylene]isoquinoline-1,3-(2H, 4H)dione derivatives were designed to selectively inhibit CDK4 over other CDKs. mdpi.com Two compounds from this series demonstrated IC50 values of 2 nM against CDK4. mdpi.com Another study reported a pyrido[2,3-d]pyrimidine (B1209978) derivative, PD-0332991, which is highly specific for CDK4 and CDK6, with IC50 values of 0.011 and 0.015 μM, respectively. acs.org
Furthermore, two newly synthesized hexahydrothis compound derivatives were identified as potent agents against CDK5A1. nih.govresearchgate.net Molecular docking and dynamic simulation studies were performed to understand their binding efficiency and stability with the kinase. nih.govresearchgate.net These findings highlight the potential of the this compound scaffold in designing selective and effective CDK inhibitors for cancer therapy.
Table 3: Isoquinoline Derivatives as CDK Inhibitors
| Compound Class | Target CDK | IC50 Value | Reference |
| 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives | CDK4 | 2 nM | mdpi.com |
| PD-0332991 (pyrido[2,3-d]pyrimidine derivative) | CDK4/CDK6 | 0.011/0.015 µM | acs.org |
| Hexahydrothis compound derivatives | CDK5A1 | Not specified | nih.govresearchgate.net |
Isoquinoline derivatives can exert their anticancer effects by modulating DNA repair processes, a critical mechanism for maintaining genomic integrity. nih.govnih.gov The inhibition of PARP, as previously discussed, is a prime example of this modulation. By preventing PARP from repairing DNA single-strand breaks, these inhibitors lead to the accumulation of DNA damage, which can be lethal to cancer cells. nih.gov
Beyond PARP inhibition, some quinoline (B57606) derivatives have been shown to interfere with DNA repair through other mechanisms. For example, studies on 4-nitroquinoline-1-oxide (4NQO) and its derivatives have shown that they induce DNA adducts that are recognized and repaired by the nucleotide excision repair (NER) pathway. nih.gov However, certain cancer cells, such as those with defects in the XP-A, G, or D genes, are particularly sensitive to these agents due to their compromised DNA repair capabilities. nih.gov This suggests that the efficacy of certain isoquinoline-based compounds can be enhanced in tumors with specific DNA repair deficiencies.
The modulation of DNA repair by these compounds can also involve the generation of reactive oxygen species (ROS), which can cause further DNA damage. mdpi.com This dual action of inducing DNA damage while simultaneously inhibiting its repair makes these compounds particularly effective as anticancer agents.
A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, which is often accompanied by DNA fragmentation. nih.govnih.govxiahepublishing.com
Several studies have provided evidence for the pro-apoptotic activity of these compounds. For example, two isoquinoline derivatives, B01002 and C26001, were found to promote apoptosis in SKOV3 ovarian cancer cells. nih.gov This was confirmed by the activation of caspase-3 and PARP, key executioners of apoptosis. nih.gov Another study on a synthetic isoquinoline chalcone (B49325) derivative demonstrated its ability to induce apoptosis in Ehrlich solid carcinoma-bearing mice. nih.gov This was evidenced by DNA fragmentation and the upregulation of pro-apoptotic genes like p53 and Bax. nih.gov
The natural isoquinoline alkaloid berberine (B55584) has also been shown to induce DNA fragmentation and apoptosis in various human cancer cells through both extrinsic and intrinsic pathways. xiahepublishing.com Furthermore, a fluorinated tetrahydro- nih.govtriazolo[3,4-a]isoquinoline chalcone was found to induce apoptosis and DNA fragmentation in MCF7 breast cancer cells. researchgate.net This was associated with the upregulation of apoptotic genes such as BAX, p53, and caspases-7, -8, and -9. researchgate.net
These findings collectively indicate that the induction of apoptosis is a common and significant mechanism underlying the anticancer activity of this compound and related derivatives.
Table 4: Pro-Apoptotic Effects of Isoquinoline Derivatives
| Compound/Derivative | Cancer Model | Key Findings | Reference |
| B01002 and C26001 | SKOV3 Ovarian Cancer Cells | Promoted apoptosis, activated caspase-3 and PARP. | nih.gov |
| Synthetic Isoquinoline Chalcone | Ehrlich Solid Carcinoma (mice) | Induced DNA fragmentation, upregulated p53 and Bax. | nih.gov |
| Berberine | Various Human Cancer Cells | Induced DNA fragmentation and apoptosis. | xiahepublishing.com |
| Fluorinated Tetrahydro- nih.govtriazolo[3,4-a]isoquinoline Chalcone | MCF7 Breast Cancer Cells | Induced apoptosis and DNA fragmentation, upregulated BAX, p53, and caspases. | researchgate.net |
Inhibition of Tubulin Polymerization
Anti-inflammatory Properties
This compound and its related structures have demonstrated significant anti-inflammatory potential. chemimpex.com The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). By blocking these enzymes, the production of pro-inflammatory prostaglandins (B1171923) is reduced.
Studies on novel synthetic isoquinoline derivatives have confirmed their ability to exhibit significant anti-inflammatory effects. For example, a novel isoquinoline derivative, CYY054c, was shown to inhibit LPS-induced NF-κB expression in macrophages, leading to a reduction in the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net Similarly, isoquinoline alkaloids from natural sources have been evaluated for their anti-inflammatory effects. benthamscience.comnih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The isoquinoline scaffold is a valuable pharmacophore for the development of new antimicrobial agents. nih.gov Derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi. nih.govacs.org
A study on novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, synthesized from a 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydrothis compound intermediate, revealed promising antibacterial and antifungal activities. nih.govacs.org Several of the synthesized compounds exhibited significant activity against various bacterial genera, with minimum inhibitory concentration (MIC) values comparable to the standard drug amoxicillin. nih.gov The antifungal activity of these compounds was also notable against different fungal species. Other research has focused on spiroisoquinoline derivatives, some of which have shown moderate antimicrobial activities. mdpi.com The antiviral potential of isoquinoline derivatives has also been noted, contributing to their broad antimicrobial profile. nih.gov
Table 3: Antimicrobial Activity of Isoquinoline Derivatives
| Compound Class | Target Organisms | Activity | MIC Values | Reference |
|---|---|---|---|---|
| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | B. cereus, S. aureus, E. coli, P. aeruginosa (Bacteria); A. fumigatus, C. albicans (Fungi) | High antibacterial and antifungal activity | 7.0–9.0 µg/mL (Bacteria); 8.0–11.0 µg/mL (Fungi) | nih.gov |
Antimalarial Properties
The quinoline ring is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. e-century.us Consequently, isoquinoline derivatives have also been explored for their potential to combat malaria, particularly against drug-resistant strains of Plasmodium falciparum. mdpi.com
Research into quinoline-based hybrid compounds has shown that conjugating the quinoline moiety with other pharmacophores can lead to potent antimalarial agents. mdpi.com For instance, 4-aminoquinoline (B48711) hybrids have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant parasite strains. mdpi.com The mechanism often involves interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. e-century.us While much of the focus has been on quinoline, the structural similarity of isoquinoline suggests its derivatives are also promising candidates for antimalarial drug development.
Table 4: Antimalarial Activity of Quinoline/Isoquinoline Derivatives
| Compound Type | P. falciparum Strain | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| Quinoline-ferrocene hybrid | Chloroquine-resistant | 2.5-fold more active than chloroquine against the resistant strain. | 0.13 µM | mdpi.com |
| 4-Aminoquinoline-pyrimidine hybrid | Chloroquine-resistant | 56-fold less active than chloroquine. | 3.6 nM | mdpi.com |
Analgesic and Antipyretic Effects
Certain isoquinoline alkaloids have been shown to possess pain-relieving and fever-reducing properties. nih.govnih.gov Studies have evaluated these effects in various experimental models. For example, the analgesic activity of 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was demonstrated in both thermal and chemical pain models, with its efficacy at certain doses exceeding that of standard drugs like metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org The anti-inflammatory properties of these compounds often contribute to their analgesic effects, particularly in inflammatory pain conditions. biomedpharmajournal.org The antipyretic effects have also been documented for derivatives of other structurally related compounds, suggesting a broader potential for this class of molecules in managing pain and fever. nih.gov
Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases. Isoquinoline derivatives have been investigated for their ability to counteract oxidative damage through various antioxidant mechanisms. nih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov
The introduction of phenolic moieties into the isoquinoline structure is a common strategy to enhance antioxidant properties. nih.gov For example, a series of arylidene isoquinolinones decorated with phenolic groups demonstrated good 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging activity. nih.gov In another study, the synthesis of quinoline-4-carboxylic acid derivatives from isatin (B1672199) resulted in compounds with improved antioxidant activity as measured by the DPPH assay. ui.ac.id The presence of an aromatic ring was found to enhance the antioxidant capacity. ui.ac.id
Table 5: Antioxidant Activity of Isoquinoline/Quinoline Derivatives
| Compound Class | Assay | Key Findings | Inhibition % / IC₅₀ | Reference |
|---|---|---|---|---|
| 1,2,3-triazole-pyrimido[4,5-c]isoquinoline hybrids | DPPH | Potent antioxidant activity compared to the standard drug Trolox. | IC₅₀: 6.02 ± 0.6 µM (most potent) | researchgate.net |
| Arylidene isoquinolinones with phenolic moieties | DPPH, Anti-lipoperoxidation | Good DPPH trapping and excellent activity against lipoperoxidation for some analogs. | Not specified | nih.gov |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | Better inhibitory effect than the starting material, isatin. | ~40.43% inhibition at 5 mg/L | ui.ac.id |
Antihypertensive and Cardioprotective Effects
Derivatives of the isoquinoline scaffold have shown potential in the management of cardiovascular conditions. rsc.org While direct studies on this compound's antihypertensive effects are not extensively detailed in the provided results, the broader class of isoquinoline alkaloids is recognized for its cardiovascular benefits, including the treatment of hypertension. clinicsearchonline.org For instance, certain isoquinoline alkaloids are used in the management of atherosclerosis, hypertension, and myocardial infarction. clinicsearchonline.org The mechanism often involves the modulation of vascular tone and cardiac function. clinicsearchonline.orgmolbiolcell.org
Cardioprotective effects have also been observed with isoquinoline derivatives. rsc.org For example, some isoquinoline alkaloids have demonstrated the ability to protect cardiac tissue from damage. rsc.orgresearchgate.net Studies on specific isoquinoline alkaloids, such as F-4 and F-36, have shown positive inotropic effects on cardiac papillary muscle, suggesting a direct influence on heart contractility. clinicsearchonline.org Furthermore, research on quinoline derivatives, a related class of compounds, has highlighted their potential in protecting cardiomyocytes from doxorubicin-induced toxicity. acs.org While not directly isoquinoline-4-carbonitriles, these findings suggest the therapeutic promise of the broader isoquinoline and quinoline families in cardiac health.
Neuroprotective and Neurological Disorder Treatment Potential
The this compound scaffold and its derivatives are of significant interest in the development of treatments for neurological disorders. netascientific.comsmolecule.com The unique structure of these compounds allows them to be explored as potential drug candidates for a range of neurological conditions. netascientific.com Isoquinoline alkaloids, as a class, have demonstrated significant neuroprotective effects. rsc.orgnih.govnih.gov
Research has indicated that isoquinoline derivatives may protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular calcium levels and reducing reactive oxygen species. This is a crucial mechanism in the context of neurodegenerative diseases. While some tetrahydroisoquinolines have been studied for their potential neurotoxic effects, others, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), exhibit neuroprotective properties. researchgate.net The versatility of the isoquinoline core allows for the synthesis of compounds with diverse neurological activities, highlighting its importance in the search for effective medications for neurodegenerative diseases. netascientific.comchemimpex.com
Enzyme Inhibitory Activities
The this compound framework serves as a foundation for the development of potent enzyme inhibitors, targeting a variety of enzymes implicated in different disease states. The nitrile group can play a crucial role in interacting with the active sites of enzymes, leading to their inhibition.
Myosin Light Chain Kinase (MLCK) Inhibition
A series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles has been synthesized and evaluated as inhibitors of Myosin Light Chain Kinase (MLCK). nih.govnih.gov The inhibitory activity of these compounds was found to be dependent on the substituents at the 7-position of the isoquinoline ring. nih.govnih.gov MLCK plays a crucial role in the regulation of smooth muscle contraction and has been implicated in the pathophysiology of vascular diseases like hypertension. molbiolcell.org The development of this compound-based MLCK inhibitors represents a promising therapeutic strategy.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The same series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles that inhibit MLCK also demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov EGFR is a key target in cancer therapy, and its inhibition can halt tumor growth. researchgate.net The dual inhibitory action of these this compound derivatives against both MLCK and EGFR highlights the potential of this scaffold in developing multi-targeted therapeutic agents. nih.gov Further research into related quinoline-3-carbonitrile derivatives has also shown promise in developing irreversible inhibitors of EGFR and HER-2 kinases. researchgate.net
Protein Kinase A (PKA) Inhibition
Certain this compound derivatives have been identified as inhibitors of Protein Kinase A (PKA). Specifically, 3-methylthis compound (also known as 4-cyano-3-methylisoquinoline) is a potent and specific inhibitor of PKA, with an IC₅₀ of 30 nM. nih.govsigmaaldrich.com This inhibition is competitive with respect to ATP. sigmaaldrich.com A series of 3-methylisoquinoline-4-carbonitriles has also been evaluated as PKA inhibitors in Plasmodium falciparum, the parasite responsible for malaria, suggesting a potential application as antimalarial compounds. nih.gov
Cyclooxygenase Enzyme Inhibition
Derivatives of isoquinoline have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Research has shown that certain isoquinoline derivatives can significantly inhibit COX enzymes, which are key mediators of the inflammatory response. While the provided search results focus more broadly on isoquinoline and quinoline derivatives as COX inhibitors, this indicates a potential avenue for the therapeutic application of this compound compounds in inflammatory conditions. acs.orgnih.govbrieflands.com
Leucine (B10760876) Aminopeptidase Inhibition
The isoquinoline scaffold has been identified as a promising basis for the design of Leucine Aminopeptidase (LAP) inhibitors. nih.govresearchgate.net LAPs are enzymes implicated in pathological conditions such as cancer, making them a target for therapeutic intervention. nih.govresearchgate.net
Theoretical and in-silico studies have been conducted to explore the potential of isoquinoline derivatives as LAP inhibitors. researchgate.net A study involving virtual screening and molecular docking identified compounds with a 3,4-dihydroisoquinoline (B110456) moiety as potentially active in inhibiting leucine aminopeptidase. nih.gov These computational analyses suggest that isoquinoline-based compounds can effectively interact with the LAP binding pocket. researchgate.net The interactions may involve the formation of hydrogen bonds, hydrophobic interactions with amino acid residues, and coordination with the zinc ions present in the enzyme's active site. researchgate.net Building on this, researchers have designed novel isoquinoline derivatives containing phosphonic or phosphinic acid groups and used 3D-QSAR models to predict their inhibitory activity against LAP. researchgate.net
Receptor Interaction Studies
Derivatives of this compound have been synthesized and evaluated for their interaction with specific protein kinase receptors. nih.gov Notably, a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles has been investigated for inhibitory activity against myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase. nih.gov These studies confirm that the this compound scaffold can serve as a template for potent receptor kinase inhibitors. nih.gov
The broader class of isoquinoline derivatives is known to interact with various biological targets, including neurotransmitter systems, which suggests potential applications in modulating receptor activity for treating neurological disorders. The ability of the isoquinoline structure to be chemically modified allows for the fine-tuning of its interaction with specific protein targets.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological effects. nuph.edu.ua Such studies provide insights into the functional role of different parts of the molecule, guiding the design of more potent and selective compounds. nuph.edu.uaresearchgate.net
Influence of Substituents on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the isoquinoline core. nih.gov
For a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, the inhibitory effect on MLCK and EGFR kinase was found to be directly influenced by the substituents at the 7-position. nih.gov This highlights the importance of this position for molecular recognition by the target kinases. nih.gov
Studies on related heterocyclic compounds provide further evidence for the critical role of substituents. For instance, in quinoxaline (B1680401) 1,4-di-N-oxides, increasing the electron-withdrawing nature of substituents at the 6- or 7-position leads to enhanced cytotoxic potency against hypoxic cells. frontiersin.org Similarly, for certain 8-hydroxyquinoline (B1678124) derivatives, antiviral activity increases with the electron-withdrawing properties of substituents on an attached anilide ring. mdpi.com
The following table summarizes findings on how different substituents on isoquinoline and related heterocyclic scaffolds influence specific biological activities.
| Scaffold | Substituent Position | Substituent Type | Observed Effect on Biological Activity | Target/Assay | Reference |
| This compound | 7 | Varies | Modulates inhibitory potency | MLCK and EGFR Kinase | nih.gov |
| Quinoxaline 1,4-di-N-oxide | 6 and/or 7 | Electron-withdrawing (e.g., -Cl, -F) | Increased cytotoxic potency | Hypoxic Tumor Cells | frontiersin.org |
| 8-Hydroxyquinoline | Anilide Ring | Electron-withdrawing | Increased antiviral activity | H5N1 Virus Growth | mdpi.com |
| Tetrahydrothieno[2,3-c]isoquinoline | Phenyl Ring | Nitro (EWG) vs. Methoxy (EDG) | Differentially enhances antibacterial activity against specific strains | S. aureus, E. coli, P. aeruginosa | acs.org |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Role of the Nitrile Group in Pharmacological Interactions
The nitrile (-C≡N) group is a key functional component of the this compound scaffold and plays a significant role in its pharmacological interactions. sioc-journal.cn Traditionally considered a bioisostere for groups like carbonyls, the nitrile group possesses unique properties that are advantageous in drug design. sioc-journal.cnresearchgate.net
The nitrile group can significantly influence a molecule's binding affinity and selectivity for protein targets. sioc-journal.cn Its linear geometry and electronic characteristics allow it to participate in several types of non-covalent interactions within a protein's binding site: sioc-journal.cnresearchgate.net
Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor. researchgate.net
Polar and Hydrophobic Interactions: The nitrile group can engage in both polar interactions and, due to its linear shape, favorable hydrophobic interactions with protein subpockets. sioc-journal.cnresearchgate.net
Covalent Interactions: In some cases, the nitrile group can form reversible or irreversible covalent bonds with residues in an enzyme's active site. sioc-journal.cn
Furthermore, the incorporation of a nitrile group can block metabolically susceptible sites on a drug molecule, thereby increasing its metabolic stability and improving its pharmacokinetic profile. sioc-journal.cnresearchgate.net In the context of enzyme inhibition, the nitrile group can form specific interactions with the active sites of enzymes, contributing directly to their inhibition.
Vi. Advanced Applications in Materials Science and Analytical Chemistry
Applications in Organic Materials Development
Researchers in material science utilize isoquinoline-4-carbonitrile for the creation of novel organic materials, including dyes, polymers, and fluorescent compounds, which exhibit improved characteristics over traditional materials. chemimpex.com The structural rigidity and electron-deficient nature of the isoquinoline (B145761) core contribute to the stability and performance of these materials.
This compound serves as a key intermediate in the synthesis of various dyes and pigments. netascientific.comchemicalbook.com The extended π-conjugated system of the isoquinoline ring structure is fundamental to the chromophoric properties of these molecules. The stability of dyes and pigments derived from isoquinoline is a significant advantage, as they often show resistance to degradation from heat, light, and chemicals. amerigoscientific.com This durability is a critical factor for applications in industries where colorfastness is essential. amerigoscientific.com The versatility of the isoquinoline scaffold allows for structural modifications, enabling the creation of a wide spectrum of colors and shades for the dye and pigment industry. amerigoscientific.com Isoquinoline compounds, in a general sense, are used in the manufacturing of dyes and paints. wikipedia.org
The development of advanced polymers has benefited from the incorporation of this compound. chemimpex.com Isoquinoline-based polymers and copolymers have been investigated for their potential in creating materials with specific electrical, optical, and mechanical properties. amerigoscientific.com The ability to tailor the chemical structure of its derivatives allows for the design of materials suited for applications such as conductive materials and optical sensors. amerigoscientific.com
A significant area of application for this compound is in the development of advanced fluorescent materials. Its derivatives have been explored for their potential in creating materials with solid-state emission properties, which is crucial for the advancement of optical materials.
While many traditional fluorescent molecules exhibit strong emission in dilute solutions, they often suffer from aggregation-caused quenching in the solid state. However, derivatives of this compound have been synthesized to overcome this limitation, displaying bright fluorescence in both solution and solid states. researchgate.net
A notable advancement involves a series of novel 3,6-diamino-7,8-dihydrothis compound (DDIC) derivatives. rsc.org These compounds exhibit solid-state fluorescence with emission wavelengths that span the entire visible light spectrum. rsc.org The solid-state emissions are attributed to their twisted molecular conformations and loose molecular packing in the crystalline state. rsc.orgresearchgate.net The fluorescence quantum yields of some derivatives in the solid state are remarkably high, ranging from 40.3% to 98.1%. researchgate.net Crystal structure analysis has shown that the solid-state fluorescence wavelengths are dependent on the molecular conformation rather than the specific stacking arrangements. researchgate.net This discovery opens up new possibilities for designing high-performance, solid-state fluorescent materials based on the isoquinoline framework. researchgate.netresearchgate.net
Table 1: Solid-State Emission Properties of this compound Derivatives
| Derivative Class | Emission in Solution | Solid-State Emission Wavelength | Solid-State Fluorescence Quantum Yield | Key Structural Feature |
| Multisubstituted 1-aminoisoquinoline (B73089) derivatives | Strong blue fluorescence (~458 nm) | Blue fluorescence (444–468 nm) | High (40.3–98.1%) | Twisted molecular conformations and loose stacking modes |
| 3,6-diamino-7,8-dihydrothis compound (DDIC) derivatives | Varies | Full visible light range | Not specified | Twisted molecular conformations and loose stacking modes |
Certain derivatives of this compound exhibit mechanofluorochromic (MFC) properties, meaning their fluorescence color changes in response to mechanical stimuli like grinding. rsc.org This phenomenon is reversible and makes these materials suitable for applications such as data encryption and security inks. rsc.orgresearchgate.net
The changes in fluorescence color can be either a shift to a longer wavelength (bathochromic) or a shorter wavelength (hypsochromic). For example, the DDIC derivative 9aa shows a bathochromic shift from blue to cyan upon grinding, which is caused by an increase in molecular conjugation. rsc.org Conversely, derivatives 3aj and 3ka display hypsochromic MFC activity. rsc.org Compound 3aj changes from orange to green, and 3ka from red to orange, due to a decrease in molecular conjugation upon grinding. rsc.org These findings demonstrate that full-color-tunable emissions can be achieved through mechanofluorochromism. rsc.org
Table 2: Mechanofluorochromic Behavior of DDIC Derivatives
| Compound | Initial Emission Color (Crystalline) | Emission Color after Grinding | Type of Shift | Underlying Mechanism |
| 9aa | Blue | Cyan | Bathochromic | Increased molecular conjugation |
| 3aj | Orange | Green | Hypsochromic | Decreased molecular conjugation |
| 3ka | Red | Orange | Hypsochromic | Decreased molecular conjugation |
Derivatives of this compound are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient near-infrared (NIR) emission. smolecule.comnih.govpolyu.edu.hk This is a challenging area in OLED research, as NIR-emitting materials often suffer from non-radiative decay pathways that lower their efficiency. nih.govpolyu.edu.hk
Researchers have developed iridium(III) complexes incorporating 1-phenylthis compound (piq-CN) as a cyclometalated ligand. nih.govpolyu.edu.hk By functionalizing this ligand with different groups, the optoelectronic properties of the resulting phosphors can be tuned. nih.govnih.gov For instance, attaching electron-donating groups like tert-butyl or dimethyl groups can induce a bathochromic (red) shift in the emission spectrum. nih.gov
OLEDs fabricated using these iridium complexes as emitters have demonstrated high external quantum efficiencies (EQE) in the deep-red to NIR region. nih.govpolyu.edu.hk Devices based on the complex Bu-CNIr achieved a maximum EQE of 7.1% with an emission peak at 695 nm, while the DM-CNIr based device reached a 7.2% EQE with an emission peak at 714 nm. nih.govpolyu.edu.hknih.gov These results highlight an effective strategy for developing highly efficient NIR-emitting materials for applications in bio-imaging and optoelectronics. nih.gov
Table 3: Performance of OLEDs with this compound-Based Iridium(III) Emitters
| Emitter Complex | Key Functional Group | Emission Peak (nm) | Maximum External Quantum Efficiency (EQE) (%) |
| CN-CNIr | Cyano | Not specified (slight blue-shift vs. parent) | Not specified |
| Bu-CNIr | tert-butyl | 695 | 7.1 |
| DM-CNIr | Dimethyl | 714 | 7.2 |
| DTCNIr | Thieno[b]thiophene | 726 | 8.11 |
| PTCNIr | Benzo[b]thiophene | 763 | 6.39 |
Fluorescent Materials
Solid-State Emissions and Tunability
Applications in Analytical Chemistry
The unique chemical structure of this compound makes it a valuable compound in various analytical methods. Its properties are leveraged to enhance the detection and quantification of components within complex mixtures. chemimpex.comnetascientific.com
Chromatography for Detection and Quantification of Complex Mixtures
In the field of analytical chemistry, this compound is utilized in chromatographic techniques. chemimpex.comnetascientific.com Its application in chromatography can improve the separation efficiency, which allows for a better resolution of individual components within a complex mixture. Modern chromatographic technologies are frequently employed to isolate and identify isoquinoline alkaloids in general. rsc.org The use of a solid stationary phase is common in methods like High-Performance Liquid Chromatography (HPLC), though innovative techniques such as Centrifugal Partition Chromatography (CPC) utilize a liquid-liquid partitioning system to achieve separation based on the solutes' differing partition coefficients. rotachrom.com The elimination of a solid support in CPC can ensure high efficiency in the separation of complex mixtures. rotachrom.com
Qualitative and Quantitative Determination of Metals
The parent compound, isoquinoline, has established applications in the analysis of metals. It is used in the qualitative determination of noble metals and for the quantitative analysis of specific metals such as cadmium and nickel. chemicalbook.comatamanchemicals.com This capability stems from the ability of the isoquinoline structure to form complexes with metal ions. While direct studies on this compound for this specific purpose are not detailed, its structural similarity to isoquinoline suggests potential for similar applications in metal ion detection and quantification.
Catalytic Applications
The isoquinoline framework is known to participate in and catalyze various chemical reactions. chemicalbook.comatamanchemicals.com
Role as Ligands in Metal Complexes
This compound and its derivatives serve as effective ligands in the formation of metal complexes. The nitrogen atoms in the bicyclic structure provide coordination sites for metal ions, a crucial feature for applications in materials science.
A significant area of research involves the use of 1-phenylthis compound (piq-CN) derivatives as cyclometalated ligands in Iridium(III) complexes. polyu.edu.hk These complexes have been developed as efficient deep-red to near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs). polyu.edu.hk The introduction of the cyano group on the isoquinoline moiety enhances the electron-deficient character of the ligand, which influences the optoelectronic properties of the resulting Iridium(III) complex. polyu.edu.hk Research has shown that functionalizing the 1-phenylthis compound ligand with different groups can tune the emission properties and efficiency of the OLEDs. polyu.edu.hk
Table 1: Performance of Iridium(III) Complexes with Substituted 1-phenylthis compound Ligands in OLEDs
| Complex Name | Substituted Ligand | Max. External Quantum Efficiency (EQE) | Emission Peak |
| Bu-CNIr | 1-(4-Tert-butylphenyl)this compound | 7.1% | 695 nm |
| DM-CNIr | 1-(3,5-dimethylphenyl)this compound | 7.2% | 714 nm |
Data sourced from Zhang, H et al., iScience, 2021. polyu.edu.hk
Catalysis in Benzoylation Reactions
The parent compound, isoquinoline, is recognized for its role as a catalyst in benzoylation reactions. chemicalbook.comatamanchemicals.com This type of reaction involves the introduction of a benzoyl group into a molecule. The catalytic activity of isoquinoline in this context highlights the utility of its core chemical structure in facilitating specific organic transformations.
Catalysis in Olefin Polymerization Processes
Isoquinoline can also function as a catalyst in olefin polymerization processes. chemicalbook.comatamanchemicals.com These processes are fundamental to the production of a wide range of commodity plastics. blonglab.com The effectiveness of a polymerization catalyst often depends on the ligands coordinated to the metal center. uc.edu While many catalysts are sensitive to impurities that can act as competing ligands, the specific structure of the ligand can provide thermal stability and control over the polymer's microstructure. blonglab.comuc.edu For instance, a derivative, perhydroisoquinoline, has been used in the synthesis of a component for an olefin polymerization catalyst. google.com The ability of the isoquinoline scaffold to act as a ligand and catalyst points to its utility in this significant industrial process. chemicalbook.comatamanchemicals.com
Corrosion Inhibition
Following a comprehensive review of scientific literature and chemical databases, no specific experimental studies or detailed research findings focusing on the application of this compound as a corrosion inhibitor were identified.
The available research on related compounds, such as various quinoline (B57606) and isoquinoline derivatives, indicates that this class of nitrogen-containing heterocyclic compounds is frequently investigated for anti-corrosion properties. rsc.orgnih.govbohrium.comdntb.gov.ua These studies often explore how the presence of heteroatoms (like nitrogen) and π-electrons in the aromatic rings contributes to the molecule's ability to adsorb onto metal surfaces, thereby forming a protective layer that inhibits corrosion. nih.govrsc.org The mechanism of action, inhibition efficiency, and adsorption characteristics are typically evaluated for various derivatives in different corrosive media, most commonly for mild steel in acidic solutions. rsc.orgbohrium.comrsc.org
However, without studies dedicated specifically to this compound, it is not possible to provide quantitative data, such as inhibition efficiency at various concentrations, or to create data tables detailing its performance. Research in this area focuses on specific substituted derivatives, and the findings for one compound cannot be directly extrapolated to another without experimental verification. rsc.org Therefore, there are no research findings or data tables to present for the corrosion inhibition properties solely of this compound.
Vii. Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Isoquinoline-4-carbonitrile
The synthesis of the isoquinoline (B145761) core is a well-established area of organic chemistry, but future efforts are directed toward more efficient, sustainable, and versatile methods for producing this compound and its analogs. Research is moving beyond traditional methods, exploring novel catalytic systems and reaction pathways. An emerging trend is the use of transition metal catalysis to construct the isoquinoline framework, which offers improved reaction efficiency. Furthermore, photochemical protocols are being developed for the synthesis of complex derivatives, such as imidazo-isoquinolinone derivatives, under mild conditions using inexpensive ketone photocatalysts. acs.org
Future synthetic strategies are also likely to focus on:
Direct Cyanation: Developing more effective methods for the direct introduction of the nitrile group onto the isoquinoline scaffold.
Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis.
Green Chemistry: Employing environmentally benign solvents and reagents to reduce the ecological impact of synthetic processes.
Controlled Cyclization: Refining intramolecular cyclization reactions of specifically designed precursors to afford the this compound core with high precision.
Exploration of New Biological Targets and Mechanisms of Action
This compound serves as a valuable scaffold in drug discovery. Its derivatives have been investigated for their inhibitory effects on a range of enzymes and receptors. A significant future direction involves identifying new biological targets and elucidating the precise mechanisms by which these compounds exert their pharmacological effects.
Current research has identified several key targets for derivatives of this compound, as shown in the table below.
| Biological Target/Activity | Research Context |
| Acetylcholinesterase Inhibition | Development of enzyme inhibitors. |
| Phosphodiesterase-4 (PDE4) Inhibition | Investigated as a potential therapeutic agent. |
| Myosin Light Chain Kinase (MLCK) | Targeted in the synthesis of potential inhibitors. |
| Epidermal Growth Factor Receptor (EGFR) | The scaffold has been used to create compounds targeting this receptor. |
| Melanocortin-4 Receptor (MC4-R) | Derivatives have been studied as MC4-R binding compounds. google.com |
| Anticancer Activity (MCF7, HEPG2 cell lines) | New tetrahydroisoquinoline derivatives have shown antiproliferative effects. researchgate.net |
Future exploration will likely focus on expanding this list, investigating other enzyme families, receptor types, and signaling pathways. A deeper understanding of the structure-activity relationship (SAR) will be crucial for identifying the specific molecular interactions responsible for the observed biological activities.
Design and Synthesis of this compound Derivatives with Enhanced Selectivity and Potency
A major thrust of future research is the rational design and synthesis of new this compound derivatives with improved properties. By strategically modifying the core structure with various functional groups, researchers aim to enhance the potency, selectivity, and pharmacokinetic profiles of these compounds.
For instance, research into new tetrahydroisoquinoline compounds has demonstrated that different substitutions can lead to promising antiproliferative agents against cancer cell lines. researchgate.net Similarly, the synthesis of 1-phenylthis compound derivatives functionalized with cyano, tert-butyl, and dimethyl groups has been shown to systematically tune the optoelectronic properties of the resulting molecules. researchgate.net This principle of targeted functionalization is central to enhancing biological efficacy. Future work will involve creating extensive libraries of derivatives to probe how different substituents at various positions on the isoquinoline ring affect interaction with biological targets.
| Derivative Class | Functional Groups Added | Application/Goal |
| 1-Phenylthis compound Derivatives | Cyano, tert-butyl, dimethyl | Tuning optoelectronic properties for OLEDs. researchgate.net |
| Imidazo-isoquinolinone Derivatives | Cyclohexylmethyl, methyl | Synthesized via photochemical methods for new molecular structures. acs.org |
| Tetrahydroisoquinoline Derivatives | Nitrophenyl groups | Investigated for antiproliferative activity against cancer cells. researchgate.net |
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemical research. This integrated approach is a significant emerging trend in the study of this compound. Computational chemistry allows for the in silico screening of virtual compound libraries, prediction of binding affinities, and modeling of drug-receptor interactions before any resource-intensive laboratory synthesis is undertaken.
For example, understanding how electron-donating and electron-withdrawing substituents influence the electronic properties of the isoquinoline ring system is key to designing molecules for specific purposes. researchgate.net Computational models can predict these effects, guiding synthetic chemists to prioritize the most promising candidates for development, whether for biological targets or material science applications. This dual approach accelerates the discovery process, reduces costs, and leads to a more rational design of novel compounds.
Applications in Advanced Functional Materials
Beyond its role in medicinal chemistry, this compound is an emerging building block for advanced functional materials. The unique electronic properties conferred by the aromatic isoquinoline core and the electron-withdrawing nitrile group make it an attractive candidate for applications in optoelectronics.
A prominent example is the use of its derivatives in the development of high-performance Organic Light-Emitting Diodes (OLEDs). researchgate.net Specifically, cyclometalated iridium(III) complexes incorporating 1-phenylthis compound derivatives have been engineered as efficient emitters in the deep-red to near-infrared (NIR) spectrum. researchgate.net The strategic addition of functional groups to the ligand has been shown to enhance the performance of these materials significantly. researchgate.net
| Iridium(III) Complex Based on | Emission Peak | Maximum External Quantum Efficiency (EQE) |
| Bu-CNIr | 695 nm | 7.1% |
| DM-CNIr | 714 nm | 7.2% |
Data sourced from a 2021 study on near-infrared OLEDs. researchgate.net
Future research in this area will likely explore the use of this compound derivatives in:
Organic Photovoltaics (OPVs): As components of donor or acceptor materials in solar cells.
Sensors: Leveraging the cyano group's ability to act as a ligand for detecting metal ions.
Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with novel thermal and electronic properties.
Q & A
Q. What are the common synthetic routes for isoquinoline-4-carbonitrile, and what factors influence reaction efficiency?
this compound derivatives are typically synthesized via cyclization reactions, such as the Pictet-Spengler reaction, using phenylethylamine derivatives and nitrile-containing precursors . Key factors include:
- Catalysts : Acidic conditions (e.g., boron trifluoride etherate) or transition-metal catalysts for regioselectivity.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Temperature : Controlled heating (80–120°C) to balance reaction rate and side-product formation .
Q. What characterization techniques are essential for confirming the structure of this compound?
A combination of spectroscopic and analytical methods is critical:
- NMR : H and C NMR to confirm aromatic proton environments and nitrile group presence.
- Mass Spectrometry : High-resolution MS for molecular ion verification (e.g., [M+H]).
- Elemental Analysis : To validate purity and stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : At 4°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group.
- Safety : Use fume hoods for synthesis and handling; avoid prolonged exposure due to potential toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography to resolve ambiguities in aromatic proton assignments.
- Literature Benchmarking : Compare with PubChem or CAS Common Chemistry datasets to identify outliers .
- Computational Modeling : Use DFT calculations to predict H NMR shifts and validate experimental results .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the nitrile) with activity trends.
- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio suggest analogs with optimized pharmacokinetic profiles .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Design of Experiments (DOE) : Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions.
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and minimize side reactions.
- Flow Chemistry : Enhance scalability and reproducibility for steps prone to exothermicity .
Q. How can retrosynthetic analysis be applied to design novel analogs of this compound?
- Disconnection Strategies : Break the isoquinoline core into benzaldehyde and nitrile-containing building blocks.
- AI Tools : Platforms like Reaxys propose routes using known reactions (e.g., Suzuki coupling for aryl substitutions).
- Bioisosteric Replacement : Substitute the nitrile group with carboxylic acid or tetrazole to modulate bioavailability .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity data across studies?
- Standardized Assays : Replicate experiments under uniform conditions (e.g., cell lines, incubation time).
- Meta-Analysis : Aggregate data from PubMed or CAS Content to identify consensus mechanisms.
- Dose-Response Curves : Validate IC values using orthogonal assays (e.g., fluorescence vs. luminescence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
